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molecular formula C19H18O5 B1204505 Divanillalaceton

Divanillalaceton

Cat. No. B1204505
M. Wt: 326.3 g/mol
InChI Key: ISIMGBQRFXXNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187397B2

Procedure details

1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one (20j, 0.41 g, 10.0 mmol) was stirred in methanol (50 ml) for 15 min at 50° C. Concentrated hydrochloric acid (1 drop) was added and the solution stirred for 3 hr at 50° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a semi-solid. The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane to give 0.31 g (96%) of a yellow solid: mp 84-86° C. [expected mp 82-83° C.]; 1H NMR: δ 3.89 (s, 6H), 6.87 (d, 2H, J=8.4 Hz), 6.88 (d, 2H, J=15.9 Hz), 7.10 (m, 4H), 7.62 (d, 2H, J=15.9 Hz); 13C NMR: δ 56.1, 109.8, 114.8, 123.3, 123.4, 127.5, 143.0, 146.8, 148.1, 188.6.
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:28])[CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22]COC)=[C:18]([O:26][CH3:27])[CH:17]=2)=[CH:7][C:6]=1[O:29][CH3:30]>CO.Cl>[OH:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][C:13](=[O:28])[CH:12]=[CH:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([O:29][CH3:30])[CH:7]=2)=[CH:17][C:18]=1[O:26][CH3:27]

Inputs

Step One
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Smiles
COCOC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)OCOC)OC)=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 3 hr at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting residue extracted into ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a semi-solid
CUSTOM
Type
CUSTOM
Details
The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)O)OC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09187397B2

Procedure details

1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one (20j, 0.41 g, 10.0 mmol) was stirred in methanol (50 ml) for 15 min at 50° C. Concentrated hydrochloric acid (1 drop) was added and the solution stirred for 3 hr at 50° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a semi-solid. The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane to give 0.31 g (96%) of a yellow solid: mp 84-86° C. [expected mp 82-83° C.]; 1H NMR: δ 3.89 (s, 6H), 6.87 (d, 2H, J=8.4 Hz), 6.88 (d, 2H, J=15.9 Hz), 7.10 (m, 4H), 7.62 (d, 2H, J=15.9 Hz); 13C NMR: δ 56.1, 109.8, 114.8, 123.3, 123.4, 127.5, 143.0, 146.8, 148.1, 188.6.
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:28])[CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22]COC)=[C:18]([O:26][CH3:27])[CH:17]=2)=[CH:7][C:6]=1[O:29][CH3:30]>CO.Cl>[OH:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][C:13](=[O:28])[CH:12]=[CH:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([O:29][CH3:30])[CH:7]=2)=[CH:17][C:18]=1[O:26][CH3:27]

Inputs

Step One
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Smiles
COCOC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)OCOC)OC)=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 3 hr at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting residue extracted into ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a semi-solid
CUSTOM
Type
CUSTOM
Details
The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)O)OC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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